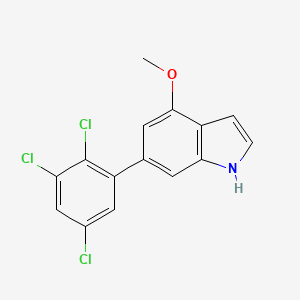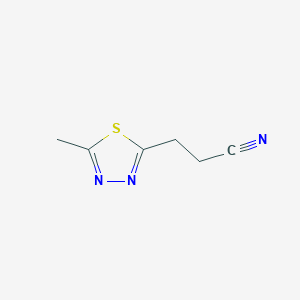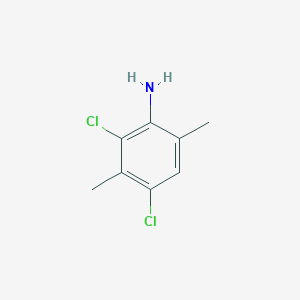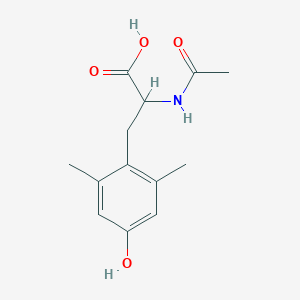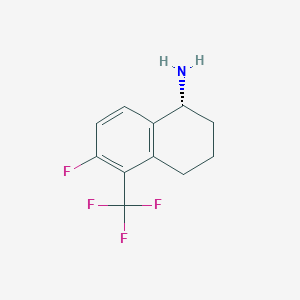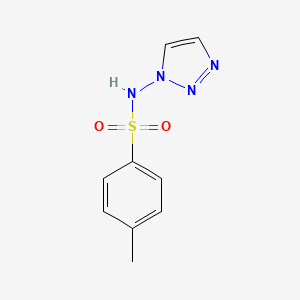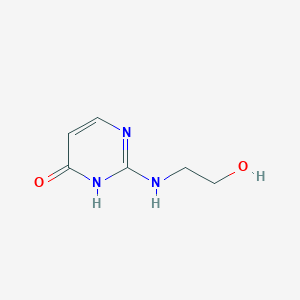
Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))iron(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))iron(II) is a coordination compound featuring iron as the central metal atom. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))iron(II) typically involves the reaction of iron(II) chloride with the ligand 2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete complexation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))iron(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iron.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligand exchange reactions are common, where the diaza-butadiene ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use solvents like acetonitrile or ethanol under reflux conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(I) complexes.
Applications De Recherche Scientifique
Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))iron(II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential as a model for iron-containing enzymes.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to mimic biological iron complexes.
Industry: It is explored for applications in materials science, such as the development of new magnetic materials.
Mécanisme D'action
The mechanism by which Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))iron(II) exerts its effects involves coordination chemistry. The iron center interacts with various substrates through coordination bonds, facilitating chemical transformations. The molecular targets and pathways involved include:
Catalytic Sites: The iron center acts as a catalytic site for various reactions.
Electron Transfer: The compound can facilitate electron transfer processes, which are crucial in redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))cobalt(II)
- Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))nickel(II)
Uniqueness
Bis(2,3-dimethyl-1,4-bis(2,6-diisopropylphenyl)-1,4-diaza-1,3-butadiene(1-))iron(II) is unique due to its specific electronic configuration and the ability of iron to exist in multiple oxidation states. This versatility makes it particularly valuable in catalysis and redox chemistry, distinguishing it from similar compounds with other metal centers.
Propriétés
Formule moléculaire |
C56H80FeN4 |
|---|---|
Poids moléculaire |
865.1 g/mol |
Nom IUPAC |
2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine;iron |
InChI |
InChI=1S/2C28H40N2.Fe/c2*1-17(2)23-13-11-14-24(18(3)4)27(23)29-21(9)22(10)30-28-25(19(5)6)15-12-16-26(28)20(7)8;/h2*11-20H,1-10H3; |
Clé InChI |
VLBDZBAJHRWBGT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C(=NC2=C(C=CC=C2C(C)C)C(C)C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C(=NC2=C(C=CC=C2C(C)C)C(C)C)C.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


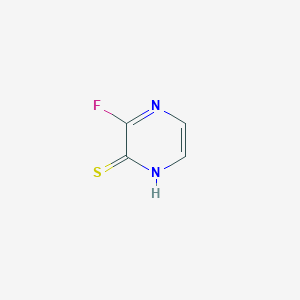

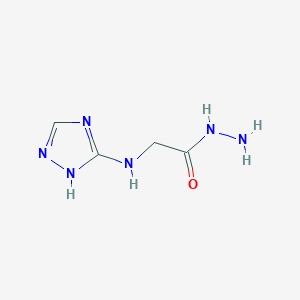
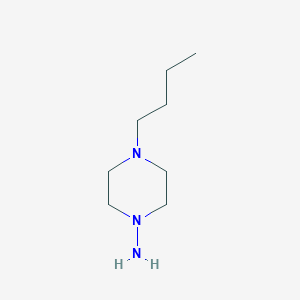
![6-bromo-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13105570.png)

